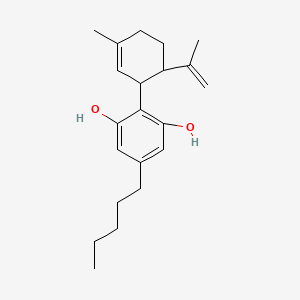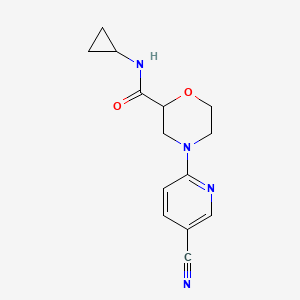![molecular formula C18H23N9O B12267638 4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound contains nitrogen atoms within its structure, making it part of the triazolopyrimidine family. This family of compounds is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can be achieved through a series of chemical reactions involving the formation of the triazolopyrimidine core followed by the attachment of the piperazine and morpholine moieties. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve efficiency. Additionally, the incorporation of molecular sieves and dry solvents like toluene can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to act as an inhibitor of various enzymes, including kinases and phosphodiesterases. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific combination of the triazolopyrimidine core with piperazine and morpholine moieties. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H23N9O |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
4-[2-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H23N9O/c1-14-12-16(27-18(22-14)20-13-21-27)25-4-6-26(7-5-25)17-19-3-2-15(23-17)24-8-10-28-11-9-24/h2-3,12-13H,4-11H2,1H3 |
Clave InChI |
DIXLAWQGDNSNOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12267559.png)
![7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12267560.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12267566.png)
![5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12267573.png)
![1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine](/img/structure/B12267578.png)
![5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12267583.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B12267596.png)
![5-chloro-N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267600.png)
![N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B12267605.png)
![2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12267610.png)
![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)

